Lactose octaacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

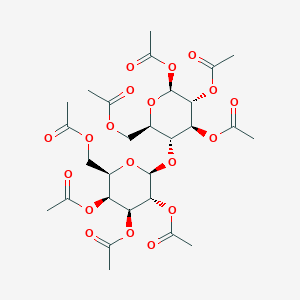

2D Structure

Properties

Molecular Formula |

C28H38O19 |

|---|---|

Molecular Weight |

678.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27-,28+/m1/s1 |

InChI Key |

WOTQVEKSRLZRSX-HHZNOXSWSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Lactose octaacetate fundamental properties and characteristics

An In-depth Technical Guide to the Fundamental Properties and Characteristics of Lactose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the fully acetylated derivative of lactose, is a multifaceted compound with significant applications ranging from pharmaceutical sciences to materials research. Its distinct bitter taste profile has led to its use as a denaturing agent and an agonist for studying bitter taste receptors. In drug development, it serves as a crucial excipient and intermediate, contributing to the stability and bioavailability of pharmaceutical formulations. This technical guide provides a comprehensive overview of the core fundamental properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in bitter taste signaling pathways.

Core Properties and Characteristics

This compound is a white crystalline solid known for its characteristic bitter taste.[1][2] It is the product of the esterification of all eight hydroxyl groups of lactose with acetate moieties. This modification significantly alters its physical and chemical properties compared to the parent disaccharide.

Chemical and Physical Properties

The quantitative properties of this compound are summarized in the tables below. It is important to note that the melting point can vary depending on the anomeric mixture (α vs. β) and the purity of the sample.[3][4]

Table 1: General and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | [4,5,6-tris(acetyloxy)-3-{[3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate | Alfa Aesar |

| Synonyms | β-Octaacetyllactose, Peracetylated lactose, Octa-O-acetyl-D-lactose | [][6] |

| CAS Number | 6291-42-5 (β-anomer), 23973-20-8 (unspecified) | [6][7] |

| Molecular Formula | C₂₈H₃₈O₁₉ | [6][7] |

| Molecular Weight | 678.59 g/mol | [6][7] |

| Appearance | White to off-white crystalline solid/powder | TCI, Alfa Aesar |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Melting Point | 75-78 °C | [7] |

| 83-85 °C | iChemical | |

| 89-91.5 °C | [1] | |

| 139-141 °C (β-anomer) | [8] | |

| 140.0 to 144.0 °C | ||

| Boiling Point | 683.1°C at 760 mmHg | iChemical |

| Density | 1.37 g/cm³ | iChemical |

| Solubility | Soluble in chloroform, DCM, DMF, DMSO, EtOAc, MeOH. Slightly soluble in water. | [8], Thermo Fisher |

| Storage Temperature | 2-8°C | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

Several methods exist for the acetylation of lactose. The microwave-assisted synthesis offers a rapid, solvent-free "green" alternative to conventional heating methods.

2.1.1. Microwave-Assisted Synthesis

This protocol is adapted from studies demonstrating high-yield and rapid synthesis of this compound.[1][9]

-

Materials:

-

D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)

-

Acetic anhydride (30 cm³, 0.27 mol)

-

Anhydrous sodium acetate (3.0 g, 0.036 mol) (catalyst)

-

Distilled water

-

Ice

-

95% (v/v) Ethanol

-

-

Procedure:

-

Combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask suitable for microwave irradiation.

-

Place the flask in a microwave reactor and irradiate at 700 W for 10-15 minutes.[1][9]

-

After irradiation, carefully pour the hot sample into 200 cm³ of distilled water with ice cubes. This will hydrolyze the excess acetic anhydride and precipitate the product.

-

Stir the mixture and leave it at 4 °C for 12 hours to ensure complete precipitation.[1][9]

-

Filter the resulting white solid under vacuum.

-

Wash the solid thoroughly with distilled water to remove any remaining acetic acid and sodium acetate.

-

For further purification, recrystallize the crude product from 95% ethanol, followed by a wash with distilled water.[1][9]

-

Dry the purified this compound in a vacuum oven to a constant weight. The expected yield is approximately 85-90%.[1]

-

2.1.2. Conventional Heating Synthesis

This is a more traditional method for acetylation.[3][10]

-

Materials:

-

Anhydrous D-lactose (0.1 mole)

-

Acetic acid (0.8 mole)

-

Anhydrous sodium acetate (0.36 g)

-

Acetic anhydride

-

-

Procedure:

-

Heat a mixture of anhydrous D-lactose, acetic acid, and sodium acetate at 100°C for 2 hours with stirring.[10]

-

Remove excess acetic acid and water under vacuum.

-

To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate (mole ratio of 1:5:0.25 relative to the initial lactose).[10]

-

Heat the mixture under reflux with stirring for approximately 30 minutes.[10]

-

Distill the excess acetic anhydride and acetic acid from the reactor.

-

The molten product is then mixed with water, filtered, and dried. The yield is approximately 85%.[10]

-

Characterization Protocols

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: Nicolet FT-IR Spectrometer or similar.[9]

-

Sample Preparation: Prepare pellets by mixing a small amount of the dried this compound sample with potassium bromide (KBr).

-

Analysis: Record the infrared spectra in the frequency range of 4000–400 cm⁻¹. Typically, 120-132 scans are averaged to obtain a high-quality spectrum.[9] Key expected peaks include strong C=O stretching vibrations from the acetate groups around 1740-1750 cm⁻¹ and C-O stretching vibrations.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker Advance 500 MHz spectrometer or equivalent.[1][9]

-

Sample Preparation: Dissolve approximately 20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).[9]

-

Analysis:

-

¹H NMR: Acquire the proton NMR spectrum. The spectrum will show characteristic signals for the methyl protons of the acetyl groups (COCH₃) around 2.0-2.2 ppm and a complex series of signals for the sugar ring protons.[1] The anomeric protons are typically found further downfield.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Expect to see signals for the carbonyl carbons of the acetyl groups around 169-173 ppm and methyl carbons around 20-21 ppm, in addition to the signals from the sugar backbone.[1]

-

2.2.3. Determination of Degree of Substitution (DS)

This titrimetric method determines the extent of acetylation.[1]

-

Procedure:

-

Accurately weigh 0.5 g of this compound into a 100 mL flask.

-

Add 30 mL of 75% v/v ethanol and stir on a magnetic stirrer for 15 minutes to dissolve the sample.

-

Add 25 mL of 0.5 M potassium hydroxide (KOH) and stir for 2 hours to saponify the ester groups.

-

Back-titrate the excess KOH with a standardized 0.5 M hydrochloric acid (HCl) solution using phenolphthalein as an indicator.

-

Perform a blank titration under the same conditions without the sample.

-

Calculate the acetyl percentage and the degree of substitution based on the amount of KOH consumed.

-

Role in Bitter Taste Signaling

This compound is a well-known bitter compound, making it a useful tool for studying the mechanisms of bitter taste perception.[1][2] Bitterness is mediated by a family of G-protein-coupled receptors known as Taste 2 Receptors (TAS2Rs or T2Rs).[11][12] While the specific TAS2R(s) that this compound binds to are not definitively identified in the literature, its activation is expected to follow the canonical TAS2R signaling pathway.

The binding of a bitter ligand, such as this compound, to a TAS2R on the surface of a taste receptor cell initiates a conformational change in the receptor. This activates the associated heterotrimeric G-protein, gustducin.[8][11] Upon activation, gustducin dissociates into its α-gustducin and βγ-subunits, triggering downstream signaling events.[8]

The βγ-subunits activate phospholipase C isoform β2 (PLCβ2), which cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ binds to its receptor (IP₃R3) on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[8][12] The resulting increase in intracellular Ca²⁺ concentration opens the TRPM5 ion channel, leading to membrane depolarization.[12] This depolarization activates voltage-gated channels, culminating in the release of ATP, which acts as a neurotransmitter to signal the afferent nerve fibers.[8]

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Predicted structure and cell signaling of TAS2R14 reveal receptor hyper-flexibility for detecting diverse bitter tastes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. This compound 95 23973-20-8 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 11. Taste receptor - Wikipedia [en.wikipedia.org]

- 12. Bitter Taste Responses of Gustducin-positive Taste Cells in Mouse Fungiform and Circumvallate Papillae - PMC [pmc.ncbi.nlm.nih.gov]

What is the CAS number for Lactose octaacetate?

An In-depth Technical Guide to β-Lactose Octaacetate for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of β-Lactose octaacetate, a fully acetylated derivative of lactose. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential therapeutic applications of this compound.

Chemical Identification and Properties

β-Lactose octaacetate is a disaccharide derivative where all hydroxyl groups of lactose are replaced by acetate groups. This modification significantly alters its physical and chemical properties compared to the parent sugar.

CAS Number: 6291-42-5[1][2][3][4][][6]

It is important to note that while the CAS number 6291-42-5 specifically identifies β-Lactose octaacetate, another CAS number, 23973-20-8, is also associated with lactose octaacetate and may refer to an isomeric mixture or a different anomer.[7] For clarity and specificity in research applications, referencing the β-anomer with CAS 6291-42-5 is recommended.

Physicochemical Properties

A summary of the key physicochemical properties of β-Lactose octaacetate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H38O19 | [1][4][][6] |

| Molecular Weight | 678.59 g/mol | [1][4][][6] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 139-141 °C | [1] |

| Purity | ≥97% | [6] |

| Solubility | Soluble in chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | [1][8] |

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This method offers a rapid and efficient "green" synthesis route.

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate (catalyst)

-

95% (v/v) ethanol (for recrystallization)

Procedure:

-

Mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate in a round-bottom flask.

-

Irradiate the mixture in a microwave oven at 700 W for 10 minutes.[9][10]

-

Pour the resulting sample into 200 cm³ of distilled water with ice cubes.

-

Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the lactose ester as a white solid.[9][10]

-

Filter the precipitate under a vacuum and wash it with distilled water.[9][10]

-

Further purify the this compound by recrystallization from 95% ethanol.[9][10]

Conventional Synthesis of this compound

A traditional method involving heating.

Materials:

-

Anhydrous D-lactose

-

Acetic acid

-

Anhydrous sodium acetate

Procedure:

-

Heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and anhydrous sodium acetate (0.36 g) at 100°C for 2 hours with stirring.[11]

-

Remove the excess acetic acid and water under a vacuum.

-

To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate at a mole ratio of 1:5:0.25.

-

Heat the mixture under reflux with stirring for approximately 30 minutes.[11]

-

Distill the excess acetic anhydride and acetic acid from the reactor.

-

The molten product is then mixed with water, ground, filtered, and dried to yield this compound.[11]

Applications in Drug Development

β-Lactose octaacetate has demonstrated several biological activities that make it a compound of interest for pharmaceutical research. It is also used as a pharmaceutical intermediate and excipient in drug formulations.[][8][12]

Antimicrobial and Antiviral Properties

Research has shown that this compound exhibits notable biological activities:

-

Antifungal Activity: It has demonstrated mild to moderate antifungal activity against various fungi, including Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[10][13]

-

Antiviral Activity: The compound has shown activity against Poliovirus 1 (PV-1).[10][13]

-

Low Cytotoxicity: this compound has been reported to have low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cells.[10][13]

These properties suggest its potential as a lead compound for the development of new antimicrobial and antiviral agents.

Visualizations

Conceptual Workflow for Synthesis and Application of β-Lactose Octaacetate

Caption: Synthesis and application workflow for β-Lactose octaacetate.

References

- 1. synthose.com [synthose.com]

- 2. 6291-42-5|(2S,3R,4S,5R,6R)-6-(Acetoxymethyl)-5-(((2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl triacetate|BLD Pharm [bldpharm.com]

- 3. β-D-Lactose octaacetate | PPB Analytical Inc. [ppbanalytical.com]

- 4. This compound 6291-42-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]

- 8. Thermo Scientific Chemicals this compound, 98% | Fisher Scientific [fishersci.ca]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 12. Thermo Scientific Chemicals this compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. medchemexpress.com [medchemexpress.com]

Navigating the Solubility Landscape of Lactose Octaacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate, the fully acetylated derivative of lactose, is a versatile molecule with significant applications in the pharmaceutical industry. It serves as a crucial excipient in drug formulations, enhancing drug stability and facilitating efficient delivery.[1] Its hydrophobic nature, a result of the eight acetyl groups, governs its solubility profile, making it readily soluble in many organic solvents while having limited solubility in water.[2] A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in drug development, chemical synthesis, and formulation science.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data, this guide focuses on empowering researchers with detailed experimental protocols to determine solubility in their own laboratories. It also presents a framework for understanding the factors that influence its solubility.

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are available, a comprehensive, publicly accessible database of quantitative solubility values across a wide range of organic solvents and temperatures is currently lacking. General sources indicate that this compound is soluble in solvents such as chloroform, acetone, dichloromethane (DCM), dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate (EtOAc), and methanol (MeOH).[2][3] One study demonstrated the preparation of 1 mg/mL solutions in methanol, ethanol, acetonitrile, N,N-dimethylformamide, and dimethyl sulfoxide for spectroscopic analysis, indicating that its solubility is at least this concentration in these solvents.[4][5]

To facilitate systematic data collection, the following table is provided as a template for researchers to record their experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used | Notes |

| Methanol | ||||||

| Ethanol | ||||||

| Acetone | ||||||

| Chloroform | ||||||

| Dichloromethane | ||||||

| Ethyl Acetate | ||||||

| N,N-Dimethylformamide | ||||||

| Dimethyl Sulfoxide | ||||||

| Add other solvents |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development involving this compound. Below are two detailed protocols for determining the solubility of this compound in organic solvents.

Protocol 1: Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[6][7][8] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibrium may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[6]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial or evaporating dish to remove any undissolved particles. This step is critical to ensure that only the dissolved solid is weighed.

-

-

Solvent Evaporation and Weighing:

-

Record the mass of the vial/dish containing the filtered solution.

-

Evaporate the solvent from the filtered solution. This can be done in a fume hood at room temperature or by gentle heating in a drying oven. For high-boiling point solvents like DMSO or DMF, a vacuum oven at an appropriate temperature is recommended to facilitate evaporation without decomposing the this compound.

-

Once the solvent is completely evaporated, place the vial/dish in a desiccator to cool to room temperature.

-

Weigh the vial/dish containing the dry this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.[6][8]

-

Data Analysis:

-

Mass of dissolved this compound: (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100

-

To express solubility in g/100 mL or mg/mL, the density of the solvent at the experimental temperature is required.

Protocol 2: HPLC-Based Method

For a more sensitive and potentially faster analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of this compound in a saturated solution. This method is particularly useful for solvents in which this compound has low solubility or for high-throughput screening.

Materials and Equipment:

-

HPLC system with a suitable detector (e.g., UV-Vis, Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD))

-

Analytical column (e.g., C18 reversed-phase column)

-

This compound (high purity) for preparing standards

-

Organic solvents of interest (analytical grade)

-

Mobile phase solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Method Development and Calibration:

-

Develop an HPLC method capable of separating and quantifying this compound. A reversed-phase C18 column is a good starting point.[9]

-

The mobile phase will depend on the chosen column and detector. A mixture of acetonitrile and water is often used for the analysis of acetylated carbohydrates.[10]

-

A UV detector can be used, as acetylated sugars have some absorbance at lower wavelengths (e.g., around 210 nm).[11] Alternatively, an RI or ELSD detector, which are more universal for carbohydrates, can be employed.[12]

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase or a solvent miscible with it).

-

Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area versus the concentration.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution of this compound in the solvent of interest as described in Protocol 1 (steps 1a-1c).

-

After equilibration, filter the supernatant through a syringe filter.

-

Carefully dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

-

HPLC Analysis and Quantification:

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Visualization of Workflow and Conceptual Relationships

To aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Conceptual diagram of expected this compound solubility based on solvent polarity.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides researchers and drug development professionals with the necessary tools to determine these crucial parameters. The detailed experimental protocols for both gravimetric and HPLC-based methods offer robust approaches for generating reliable solubility data. By systematically collecting and sharing such data, the scientific community can build a more comprehensive understanding of the physicochemical properties of this compound, ultimately facilitating its broader and more effective application in pharmaceuticals and beyond.

References

- 1. epa.gov [epa.gov]

- 2. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]

- 3. synthose.com [synthose.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. 22352-19-8 , beta-D-Maltose octaacetate, CAS:22352-19-8 [chemsynlab.com]

- 10. researchgate.net [researchgate.net]

- 11. Sucrose octaacetate: Chemical property and uses_Chemicalbook [chemicalbook.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Guide to Lactose Octaacetate: Molecular Properties and Synthesis

Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide. This technical guide provides essential information on its molecular formula and weight, crucial for researchers and professionals in drug development and synthetic carbohydrate chemistry.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized below. This data is vital for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

| Property | Value | References |

| Molecular Formula | C₂₈H₃₈O₁₉ | [1][2][3][4] |

| Molecular Weight | 678.59 g/mol | [2][3][4] |

| Alternate Names | β-Octaacetyllactose, 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose | [2][5] |

| CAS Number | 6291-42-5 | [2][4][6] |

Synthesis Overview

This compound is synthesized from lactose through an esterification reaction. A common laboratory-scale method involves the reaction of lactose with acetic anhydride, often in the presence of a catalyst such as anhydrous sodium acetate.[5] This process, known as acetylation, replaces all of the hydroxyl (-OH) groups on the lactose molecule with acetyl (-OCOCH₃) groups.

The following diagram illustrates the logical relationship in the synthesis of this compound.

Caption: Synthesis pathway of this compound from Lactose.

Experimental Protocol: Microwave-Assisted Acetylation of Lactose

This section details a "green" synthesis method for this compound using microwave irradiation, which can offer higher yields and shorter reaction times compared to conventional heating.[5]

Materials:

-

Lactose

-

Acetic anhydride

-

Microwave synthesis reactor

Procedure:

-

Combine lactose and acetic anhydride in a suitable reaction vessel for the microwave reactor.

-

Place the vessel inside the microwave reactor.

-

Irradiate the mixture under controlled temperature and time settings. The specific parameters (power, temperature, duration) may need optimization but are generally more efficient than traditional heating methods.[5]

-

Upon completion of the reaction, the crude product is typically purified. This may involve steps such as cooling to induce crystallization, followed by filtration and washing with a solvent like ethanol to remove excess acetic anhydride and acetic acid.

-

The purity of the resulting this compound can be assessed using techniques such as Thin-Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. synthose.com [synthose.com]

- 4. 6291-42-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. This compound | 6291-42-5 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Lactose Octaacetate

This guide provides an in-depth overview of the spectroscopic data for lactose octaacetate, a fully acetylated derivative of lactose. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, along with the experimental protocols for its synthesis and characterization.

Synthesis of this compound

This compound is typically synthesized by the esterification of lactose with acetic anhydride. Several methods have been reported, including conventional heating and microwave-assisted synthesis.

1.1. Microwave-Assisted Synthesis Protocol

A common and efficient method for the synthesis of this compound utilizes microwave irradiation.[1]

-

Materials : D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate are used as the starting material, acetylating agent, and catalyst, respectively.[1]

-

Procedure : D-(+)-lactose monohydrate (0.029 mol), acetic anhydride (0.27 mol), and sodium acetate (0.036 mol) are mixed in a round-bottom flask.[1][2] The mixture is then subjected to microwave irradiation at 700 W for 10 minutes.[1]

-

Work-up and Purification : After irradiation, the reaction mixture is poured into ice-cold distilled water and stirred. The mixture is left at 4 °C for 12 hours to allow for the precipitation of the white solid product, this compound.[1][2] The precipitate is collected by vacuum filtration and washed with distilled water.[1] Further purification is achieved by recrystallization from 95% ethanol and then distilled water.[1] The final product is dried in a vacuum oven to a constant weight.[1]

1.2. Conventional Synthesis Protocol

Traditional synthesis involves heating the reactants for a longer duration.

-

Procedure : Anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g) are heated at 100°C for 2 hours with stirring.[3] In a subsequent step, the partially acetylated lactose is treated with acetic anhydride and anhydrous sodium acetate at a mole ratio of 1:5:0.25 and heated under reflux for 30 minutes.[3]

-

Work-up and Purification : The excess acetic anhydride and acetic acid are removed by distillation.[3] The molten product is then mixed with water, and the resulting solid is filtered and dried.[3]

Another conventional method involves using iodine as a catalyst.

-

Procedure : D-lactose (58.4 mmol) is suspended in acetic anhydride (476.5 mmol), and solid iodine (0.410 mmol) is added as a catalyst.[4]

Spectroscopic Data Acquisition

The following protocols are representative of the methods used to acquire the spectroscopic data presented in this guide.

-

FT-IR Spectroscopy : Infrared spectra are typically recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample is prepared as a KBr pellet. Spectra are commonly collected in the frequency range of 4000-400 cm⁻¹ with multiple scans for data averaging.[1]

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker 400 AC or 500 MHz instrument.[2][3] Deuterated chloroform (CDCl₃) is a common solvent for dissolving the this compound sample.[2][3][4] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[2]

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

3.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is complex due to the presence of numerous protons in similar chemical environments. The data presented here is for the anomeric protons and the acetyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 6.25 | s | 1H | Anomeric H | [4] |

| 5.69 – 5.09 | m | 7H | Ring Protons | [4] |

| 4.96 – 4.47 | m | 2H | Ring Protons | [4] |

| 4.12 – 4.09 | m | 2H | Ring Protons | [4] |

| 3.99 – 3.77 | m | 2H | Ring Protons | [4] |

| 2.22 – 1.96 | m | 24H | -OC(O)CH₃ | [4] |

3.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment | Reference |

| 170.33, 170.29, 170.11, 170.3, 169.59, 169.53, 168.99, 168.82 | C=O (Acetyl) | [4] |

| 100.95 | Anomeric C | [4] |

| 91.53 | Anomeric C | [4] |

| 75.67, 73.50, 72.63, 70.96, 70.75, 70.52, 69.01, 66.60 | Ring Carbons | [4] |

| 61.74, 60.84 | -CH₂O- | [4] |

| 20.94, 20.85, 20.82, 20.75, 20.67, 20.63, 20.60, 20.49 | -OC(O)CH₃ | [4] |

3.3. FT-IR Spectroscopic Data

The FT-IR spectrum is useful for identifying the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2967 | νC–H as(CH₂) | [1] |

| 1755–1745 | νC=O (Ester) | [1] |

| 1371 | Bending of C-H from CH₃ | [5] |

| 1250-1230 | νC–O (Ester) | [1] |

| 1080-1045 | νC–O–C | [1] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for this compound Synthesis and Analysis.

References

A Technical Guide to the Synthesis of Lactose Octaacetate: From Historical Discovery to Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of lactose octaacetate synthesis, tracing its evolution from early twentieth-century foundational research to contemporary catalytic and microwave-assisted methodologies. It serves as an in-depth resource for researchers, scientists, and professionals in drug development by detailing the seminal work of early carbohydrate chemists and outlining the procedural advancements that have since optimized this important synthesis. This document presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key synthesis methods, and includes visualizations of experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, the fully acetylated derivative of lactose, is a valuable compound in carbohydrate chemistry. Its synthesis is a fundamental example of the esterification of sugar hydroxyl groups, a reaction crucial for protecting these groups during more complex glycosylation reactions. The acetates of lactose serve as important intermediates in the synthesis of oligosaccharides, including those found in human milk.[1] Historically, the synthesis and characterization of this compound were pivotal in understanding the structure and reactivity of disaccharides. This guide explores the key historical developments and presents detailed methodologies for the synthesis of this compound.

Historical Perspective: The Dawn of Carbohydrate Acetylation

The late 19th and early 20th centuries marked a period of intense investigation into the structure and chemistry of carbohydrates. While Emil Fischer's extensive work on the elucidation of monosaccharide structures laid the groundwork for modern carbohydrate chemistry, the specific investigation into the isomeric forms of acetylated lactose is most notably attributed to C. S. Hudson and J. M. Johnson .

In their landmark 1915 paper, "The Isomeric Octaacetates of Lactose," Hudson and Johnson detailed the preparation and characterization of two isomeric forms of this compound, which they designated as α- and β-forms.[2] Their work was a critical step in understanding the anomeric effect and the stereochemistry of disaccharides. The classical synthesis method they developed, often referred to as the Hudson-Johnson method, has remained a cornerstone of carbohydrate chemistry for almost a century.[3]

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound has evolved from the original Hudson-Johnson method to include more efficient and environmentally friendly techniques. This section details the experimental protocols for the classical method and modern variations, with quantitative data summarized for easy comparison.

Classical Synthesis: The Hudson-Johnson Method

The traditional method for synthesizing this compound involves the acetylation of lactose with acetic anhydride using anhydrous sodium acetate as a catalyst.[3] This method, while effective, typically requires long reaction times and can produce a mixture of anomers that necessitate careful purification.

-

To a 2-liter round-bottom flask, add 900 mL of acetic anhydride and 25 g of anhydrous sodium acetate.

-

While stirring, slowly add 100 g of α-lactose monohydrate to the mixture.

-

Continue stirring until the reaction is complete, which is approximately 45 minutes after the addition of the lactose is finished. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 10:1 mixture of CH₂Cl₂:acetone as the eluent.

-

Pour the reaction mixture into a 4-liter beaker containing 2700 mL of an ice-water mixture.

-

Stir the mixture gently overnight at room temperature using a mechanical stirrer.

-

Filter the resulting crystalline precipitate and wash it thoroughly with water.

-

Dissolve the crude product in 500 mL of chloroform (CHCl₃).

-

Wash the chloroform solution with aqueous sodium bicarbonate (NaHCO₃), then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate it under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) to obtain the pure β-lactose octaacetate.

Modern Advancements in Synthesis

In recent years, new methods have been developed to improve the efficiency, yield, and environmental impact of this compound synthesis. These include the use of alternative catalysts and the application of microwave irradiation.

Iodine has emerged as an effective and mild catalyst for the acetylation of carbohydrates.[4] This method often proceeds under solvent-free conditions, reducing the environmental footprint of the synthesis.

-

Suspend 20.0 g (58.4 mmol) of D-lactose in 48.65 g (476.5 mmol) of acetic anhydride.

-

Add 0.104 g (0.410 mmol) of solid iodine as the catalyst.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is typically worked up by pouring it into ice water to precipitate the product.

-

The solid product is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization.

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times and often improve yields. The synthesis of this compound is no exception, with several protocols demonstrating the efficiency of this technique.[5][6]

-

In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.[5][7]

-

Place the flask in a microwave reactor and irradiate at 700 W. Reaction times can be varied (e.g., 10, 15, 20, and 30 minutes) to optimize the yield.[5]

-

After irradiation, pour the sample into 200 cm³ of distilled water with ice cubes.[5][7]

-

Stir the mixture and leave it at 4 °C for 12 hours to allow the this compound to precipitate as a white solid.[5][7]

-

Filter the precipitate under vacuum and wash it with distilled water.[5][7]

-

Purify the lactose acetate by recrystallizing with 95% ethanol and then distilled water.[5][7]

-

Dry the purified product in a vacuum oven to a constant weight.[5][7]

Quantitative Data Summary

The following tables provide a summary of the quantitative data from the different synthesis methods described.

Table 1: Comparison of this compound Synthesis Methods

| Method | Catalyst | Solvent | Reaction Time | Yield (%) |

| Classical (Hudson-Johnson) | Sodium Acetate | Acetic Anhydride | ~45 min (reaction) + overnight (workup) | 53-77 |

| Iodine-Catalyzed | Iodine | Acetic Anhydride (solvent-free) | Varies (typically shorter than classical) | Not specified in provided abstracts |

| Microwave-Assisted | Sodium Acetate | Acetic Anhydride | 10-20 min | 74-91[5][6] |

Table 2: Experimental Details for Microwave-Assisted Synthesis of this compound [5]

| Sample | Microwave Time (min) | Yield (%) | Melting Point (°C) | Degree of Substitution |

| LA 1 | 10 | 78 | 89.8 – 90.8 | 3.71 |

| LA 2 | 15 | 91 | 90.1 – 91.1 | 3.27 |

| LA 3 | 20 | 91 | 89.9 – 90.9 | 3.21 |

| LA 4 | 30 | 39 | 93.8 – 94.8 | 3.54 |

| LA C (Conventional) | 60 | 85 | 90.5 – 91.5 | 3.37 |

Experimental Workflows

To visually represent the synthesis processes, the following diagrams have been generated using the DOT language.

References

Unveiling the Bioactivity of Lactose Octaacetate: A Technical Guide for Researchers

An In-depth Exploration of the Antimicrobial, Antiviral, and Cytotoxic Profile of a Peracetylated Disaccharide

Lactose octaacetate, a fully acetylated derivative of lactose, has emerged as a molecule of interest in the scientific community due to its demonstrable biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential, with a focus on its antimicrobial and antiviral properties, and its cytotoxic profile. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Biological Activities of this compound

This compound has been primarily investigated for its antimicrobial and antiviral effects. The existing body of research indicates a selective spectrum of activity, with notable antifungal and specific antiviral properties, coupled with low cytotoxicity against several mammalian cell lines.

Antimicrobial Activity

This compound has demonstrated mild to moderate antifungal activity against a range of filamentous fungi.[1][2][3] However, it exhibits low to no activity against bacteria and yeasts.[1][3]

Table 1: Antifungal Activity of this compound

| Fungal Species | Activity Level | Reference |

| Aspergillus niger | Mild to Moderate | [2] |

| Penicillium sp. | Mild to Moderate | [2] |

| Rhizopus sp. | Mild to Moderate | [2] |

| Fusarium moniliforme | Mild to Moderate | [2] |

Antiviral Activity

The antiviral potential of this compound has been identified against specific viral strains. It has shown activity against Poliovirus-1 (PV-1).[1][3] Furthermore, it has been reported to have virucidal effects against Herpes Simplex Virus type 1 (HSV-1).[2]

Table 2: Antiviral Activity of this compound

| Virus | Activity | Reference |

| Poliovirus-1 (PV-1) | Active | [1][3] |

| Herpes Simplex Virus type 1 (HSV-1) | Virucidal Effect | [2] |

Cytotoxicity Profile

A crucial aspect of any potential therapeutic agent is its safety profile. Studies have consistently shown that this compound exhibits low cytotoxicity against various mammalian cell lines, suggesting a favorable preliminary safety profile.[1][2][3]

Table 3: Cytotoxicity of this compound

| Cell Line | Cytotoxicity | Reference |

| MDBK (Madin-Darby Bovine Kidney) | Low | [1][3] |

| Hep-2 (Human Epidermoid Carcinoma) | Low | [1][3] |

| MDCK (Madin-Darby Canine Kidney) | Low | [1][3] |

Experimental Protocols

To facilitate further research and validation of the reported findings, this section provides detailed methodologies for the synthesis of this compound and the key biological assays used to evaluate its activity.

Synthesis of this compound (Microwave-Assisted Method)

This protocol describes a "green" synthesis approach for this compound using microwave irradiation.[2]

Experimental Workflow for Microwave-Assisted Synthesis of this compound

References

An In-depth Technical Guide to the Antimicrobial and Antiviral Properties of Lactose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate, a fully acetylated derivative of the disaccharide lactose, is a compound of growing interest in the fields of materials science and biomedicine. While traditionally utilized for its bitter taste as an aversive agent, recent research has unveiled its potential as a bioactive molecule with notable antimicrobial and antiviral properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's efficacy against various pathogens, detailing the experimental methodologies employed and summarizing the quantitative data available to date. The synthesis of this compound and the putative mechanisms underlying its biological activity are also explored, offering a valuable resource for researchers and professionals engaged in the development of novel therapeutic agents.

Synthesis of this compound

This compound is synthesized via the esterification of lactose with acetic anhydride. A common and efficient method involves microwave-assisted synthesis, which offers advantages in terms of reaction time and yield.

Experimental Protocol: Microwave-Assisted Synthesis

A typical synthesis protocol involves the following steps:

-

D-(+)-lactose monohydrate is mixed with acetic anhydride in a round-bottom flask.

-

Anhydrous sodium acetate is added as a catalyst.

-

The reaction mixture is subjected to microwave irradiation (e.g., 700 W) for a short duration, typically 10 to 20 minutes.

-

The resulting product is then poured into ice-cold distilled water and stirred to precipitate the this compound as a white solid.

-

The precipitate is filtered, washed with distilled water, and purified by recrystallization, for example, with 95% ethanol.

-

The final product is dried in a vacuum oven to a constant weight.[1]

This method has been reported to yield this compound in the range of 85-90%.[1]

Antimicrobial Properties

This compound has demonstrated a notable spectrum of antimicrobial activity, with a more pronounced effect against fungi than bacteria.[1][2]

Antifungal Activity

Studies have shown that this compound exhibits slight to moderate inhibitory effects against several fungal species. The antifungal activity is typically assessed using the agar well diffusion method.

Table 1: Antifungal Activity of this compound (10 mg/mL)

| Fungal Species | Zone of Inhibition (mm) |

| Aspergillus niger ATCC 1015 | 12 |

| Penicillium sp. | 12 |

| Rhizopus sp. | 12 |

| Fusarium moniliforme ATCC 38932 | 10 |

Data sourced from Todorova et al. (2022).[1]

Experimental Protocol: Agar Well Diffusion Assay

The antifungal activity of this compound is determined by the following procedure:

-

A solution of this compound is prepared, typically at a concentration of 10 mg/mL in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).

-

The fungal strains are cultured on an appropriate medium, such as Malt Extract Agar (MEA).

-

Wells are made in the agar plates, and a specific volume (e.g., 60 μL) of the this compound solution is added to each well.

-

The plates are incubated, and the diameter of the inhibition zone around each well is measured at 24 and 48 hours to determine the extent of antifungal activity.[1]

Antibacterial Activity

The antibacterial efficacy of this compound has been reported to be less significant compared to its antifungal properties.[1][2] While the compound has been tested against various Gram-positive and Gram-negative bacteria, specific quantitative data, such as minimum inhibitory concentrations (MICs) or comprehensive zone of inhibition measurements for a range of bacterial species, are not extensively available in the current literature. The primary study available indicates that the zones of inhibition against the tested bacteria were minimal.

Antiviral Properties

The antiviral potential of this compound has been investigated against a panel of viruses, revealing a narrow spectrum of activity.

In Vitro Antiviral Screening

This compound has been tested for its activity against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), Poliovirus type 1 (PV-1), and Coxsackievirus B1. The antiviral assays are typically conducted in cell cultures, and the efficacy is often expressed as a Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | Activity | Selectivity Index (SI) |

| Herpes Simplex Virus type 1 (HSV-1) | MDBK, HEp-2 | Inactive | Not Reported |

| Influenza A virus A/Panama/2007/99/H3N2 | MDCK | Inactive | Not Reported |

| Poliovirus type 1 (PV-1) | MDBK, HEp-2 | Active | 2.4 |

| Coxsackievirus B1 | MDBK, HEp-2 | Inactive | Not Reported |

Data sourced from Todorova et al. (2022).[1]

The results indicate that this compound demonstrates a low level of selective antiviral activity specifically against Poliovirus type 1.[1]

Experimental Protocol: Antiviral and Cytotoxicity Assays

The evaluation of antiviral activity and cytotoxicity involves the following general steps:

-

Cell Culture: Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cells are maintained in appropriate culture media.

-

Cytotoxicity Assay: To determine the CC50, cell monolayers are exposed to various concentrations of this compound, and cell viability is assessed using methods like the neutral red uptake assay.

-

Antiviral Assay: Cell monolayers are infected with the respective viruses and simultaneously treated with non-toxic concentrations of this compound. The inhibition of the viral cytopathic effect (CPE) is observed, and the EC50 is determined.

-

Selectivity Index Calculation: The SI is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable profile for potential therapeutic use.

Mechanism of Action

The precise molecular mechanisms by which this compound exerts its antimicrobial and antiviral effects have not yet been fully elucidated. However, based on the known activities of related compounds, several hypotheses can be proposed.

Putative Antimicrobial Mechanism

For sugar esters in general, the antimicrobial activity is often attributed to their surfactant-like properties, which can lead to the disruption of microbial cell membranes. The amphiphilic nature of these molecules, with a hydrophilic sugar head and hydrophobic acetyl groups, may allow them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

Putative Antiviral Mechanism

The limited antiviral activity of this compound against Poliovirus type 1 suggests a specific mode of action, possibly related to the interaction with the viral capsid. Research on other acetylated polysaccharides has shown that they can bind to and stabilize the poliovirus capsid, which may interfere with the uncoating process necessary for viral replication. It is plausible that this compound could interact with the hydrophobic pockets within the viral capsid proteins, thereby preventing the conformational changes required for the release of the viral genome into the host cell.

Experimental Workflows

To provide a clearer understanding of the research process, the following diagrams illustrate the typical experimental workflows for assessing the antimicrobial and antiviral properties of this compound.

Conclusion and Future Directions

This compound has emerged as a molecule with demonstrable, albeit moderate, antifungal properties and a very specific, low-level antiviral activity against Poliovirus type 1. The compound's limited efficacy against bacteria suggests a degree of selectivity in its antimicrobial action. While the synthesis of this compound is straightforward and efficient, a significant gap remains in the understanding of its mechanisms of action.

Future research should be directed towards several key areas:

-

Elucidation of Mechanism: In-depth studies are required to confirm the hypothesized mechanisms of action. This could involve biophysical studies to investigate the interaction of this compound with microbial cell membranes and viral capsids.

-

Quantitative Antibacterial Assessment: A comprehensive evaluation of the antibacterial activity against a broader panel of clinically relevant Gram-positive and Gram-negative bacteria is needed to fully characterize its antimicrobial spectrum. This should include the determination of MIC values.

-

Structure-Activity Relationship Studies: The synthesis and evaluation of this compound analogs with varying degrees of acetylation or different acyl chains could provide insights into the structural requirements for enhanced antimicrobial and antiviral activity.

-

In Vivo Studies: Should more potent analogs be identified, in vivo studies would be the next logical step to assess their efficacy and safety in animal models.

References

Methodological & Application

Application Note: A Rapid, High-Yield Protocol for the Microwave-Assisted Synthesis of Lactose Octaacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactose octaacetate is a key intermediate in synthetic carbohydrate chemistry, serving as a precursor for various glycosyl derivatives.[1] Traditional synthesis methods often involve long reaction times and the use of potentially toxic solvents.[2][3] The application of microwave irradiation presents a "green" chemistry approach, significantly reducing reaction times, often eliminating the need for solvents, and providing high yields.[1][4] This protocol details a microwave-assisted method for the peracetylation of lactose, offering a time-efficient and effective alternative to conventional heating.[1]

Experimental Protocol

This protocol is based on the successful microwave-assisted esterification of D-(+)-lactose monohydrate with acetic anhydride.

Materials:

-

D-(+)-Lactose Monohydrate (e.g., Fluka Biochemica)[2]

-

Acetic Anhydride (e.g., Sigma Aldrich)[2]

-

Anhydrous Sodium Acetate (e.g., Merck)[2]

-

95% (v/v) Ethanol (for recrystallization)[2]

-

Distilled Water

-

Ice

Equipment:

-

Microwave Reactor

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus (e.g., Büchner funnel and flask)

-

Beakers

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 10.0 g (0.029 mol) of D-(+)-lactose monohydrate, 30 cm³ (0.27 mol) of acetic anhydride, and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as the catalyst.[1][4]

-

Microwave Irradiation: Place the flask in a microwave reactor and irradiate the mixture at 700 W. For optimal yield, a reaction time of 15-20 minutes is recommended.[1]

-

Precipitation: After irradiation, carefully pour the hot reaction mixture into a beaker containing 200 cm³ of distilled water with ice cubes.[1][4]

-

Crystallization: Stir the mixture vigorously and then leave it at 4 °C for 12 hours. This will cause the this compound to precipitate as a white solid.[1][4]

-

Filtration and Washing: Filter the white precipitate under vacuum. Wash the solid thoroughly with cold distilled water to remove any unreacted reagents and by-products.[1][2]

-

Purification: Further purify the crude product by recrystallizing from 95% ethanol, followed by another wash with distilled water.[1]

-

Drying: Dry the purified this compound in a vacuum oven to a constant weight.[1][2]

Data Summary

The efficiency of the microwave-assisted synthesis is demonstrated by the high yields achieved in short reaction times compared to conventional methods. The following table summarizes the results obtained at a microwave power of 700 W for various durations.[1]

| Sample ID | Irradiation Time (min) | Yield (%) | Melting Point (°C) | Degree of Substitution (DS) |

| LA 1 | 10 | 78 | 89.8 – 90.8 | 3.71 |

| LA 2 | 15 | 91 | 90.1 – 91.1 | 3.27 |

| LA 3 | 20 | 91 | 89.9 – 90.9 | 3.21 |

| LA 4 | 30 | 39 | 93.8 – 94.8 | 3.54 |

| LA C | 60 (Conventional) | 85 | 90.5 – 91.5 | 3.37 |

Data sourced from Biointerface Research in Applied Chemistry.[1]

The highest yields (91%) were achieved with 15-20 minutes of microwave irradiation, significantly faster than the 60 minutes required for a comparable yield via conventional heating.[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the microwave-assisted synthesis of this compound.

Caption: Workflow for microwave-assisted synthesis of this compound.

Characterization

-

Degree of Substitution (DS): The degree of acetylation can be determined by titration.[1] This involves hydrolyzing a known mass of the product with a standardized solution of potassium hydroxide (0.5 M KOH) and then back-titrating the excess alkali with hydrochloric acid (0.5 M HCl) using phenolphthalein as an indicator.[1]

-

Melting Point: The melting point of the purified product can be measured using a standard melting point apparatus or a Kofler hot stage microscope.[1]

-

Spectroscopy: The structure of the final product can be confirmed using infrared (FT-IR) and nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy.[2][4]

Conclusion

The microwave-assisted synthesis of this compound is a superior method compared to conventional heating, offering a dramatic reduction in reaction time from 60 minutes to just 15-20 minutes while achieving excellent yields of up to 91%.[1] This "green" and efficient protocol is highly suitable for laboratory and potential scale-up applications in carbohydrate chemistry and drug development.

References

Application Notes and Protocols: Lactose Octaacetate in Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate is a fully protected, crystalline, and stable derivative of lactose, making it a valuable intermediate in carbohydrate chemistry. While it is often used as a starting material for the synthesis of more reactive glycosyl donors, such as glycosyl halides or trichloroacetimidates, it can also be employed directly as a glycosyl donor in certain glycosylation reactions.[1][2] Its stability allows for easier handling and storage compared to more labile intermediates.

This document provides detailed application notes and protocols for the use of this compound in glycosylation reactions, focusing on its role as a direct glycosyl donor and as a key intermediate for the formation of other glycosylating agents.

Applications of this compound in Glycosylation

The primary applications of this compound in the context of glycosylation include:

-

Direct Glycosylation of Alcohols: In the presence of a suitable Lewis acid promoter, this compound can react directly with alcohols to form O-glycosides. This method is particularly useful for introducing a disaccharide unit in a single step.

-

Synthesis of Allyl Glycosides: Allyl glycosides are versatile intermediates in carbohydrate chemistry, serving as building blocks for the synthesis of oligosaccharides and glycoconjugates. This compound can be used to synthesize allyl lactosides.

-

Precursor for Other Glycosyl Donors: Due to the relative stability of the anomeric acetate, this compound is an excellent precursor for the synthesis of more reactive glycosyl donors. Selective deacetylation at the anomeric position yields a hemiacetal that can be converted into various other donors.[1]

Experimental Protocols

Protocol 1: Direct O-Glycosylation of an Alcohol using this compound

This protocol is based on the stannic tetrachloride-catalyzed glycosylation of 8-ethoxycarbonyloctanol.[3]

Objective: To synthesize the β- and α-glycosides of 8-ethoxycarbonyloctanol with peracetylated lactose.

Materials:

-

β-Lactose octaacetate

-

8-Ethoxycarbonyloctanol

-

Stannic tetrachloride (SnCl₄)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Silica gel for column chromatography

Procedure:

-

Dissolve β-lactose octaacetate (1 equivalent) and 8-ethoxycarbonyloctanol (1.5 equivalents) in anhydrous dichloromethane in an oven-dried, round-bottom flask under an inert atmosphere.

-

Cool the reaction mixture to -10°C using an appropriate cooling bath.

-

Slowly add stannic tetrachloride (1.2 equivalents) to the stirred solution.

-

Maintain the reaction at -10°C for the synthesis of the β-glycoside or allow it to warm to room temperature for the formation of the α-glycoside via anomerization.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired glycoside.

Quantitative Data Summary:

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Temp. (°C) | Time (h) | Product | Yield (%) |

| This compound | 8-Ethoxycarbonyloctanol | SnCl₄ | -10 | 4 | β-glycoside | 61-68[3] |

| This compound | 8-Ethoxycarbonyloctanol | SnCl₄ | 20 | 4 | α-glycoside | Optimum yields after retreatment[3] |

Workflow Diagram:

Protocol 2: Synthesis of Allyl Hepta-O-acetyl-β-lactoside

This protocol describes the synthesis of an allyl glycoside from this compound, followed by a reacetylation step to improve the yield.[4]

Objective: To synthesize allyl hepta-O-acetyl-β-lactoside.

Materials:

-

β-Lactose octaacetate

-

Allyl alcohol (dried over 3Å molecular sieves)

-

Boron trifluoride etherate (BF₃·Et₂O) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Acetic anhydride

-

Pyridine

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Part A: Glycosylation

-

Dissolve β-lactose octaacetate (1 equivalent) and allyl alcohol (2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add BF₃·Et₂O (2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.[4]

-

Monitor the reaction by TLC. The reaction will likely show the desired product along with partially deacetylated byproducts.[4]

Part B: Reacetylation

-

Concentrate the crude reaction mixture under reduced pressure.

-

Dissolve the residue in a mixture of pyridine and acetic anhydride.

-

Stir the solution at room temperature until TLC analysis indicates complete acetylation.

-

Quench the reaction by adding ice-water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by silica gel column chromatography.

Quantitative Data Summary:

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Key Feature | Yield (%) |

| This compound | Allyl alcohol | BF₃·Et₂O or TMSOTf | Glycosylation followed by reacetylation | High[4] |

Workflow Diagram:

Protocol 3: Preparation of a Versatile Glycosyl Donor via Anomeric Deacetylation

This protocol describes the selective removal of the anomeric acetate group from this compound to generate a hemiacetal, a key intermediate for various other glycosyl donors.[1]

Objective: To selectively deacetylate the anomeric position of this compound.

Materials:

-

D-Lactose octaacetate

-

Magnesium oxide (MgO)

-

Methanol (MeOH)

-

Standard reflux apparatus

Procedure:

-

Add MgO (1 mmol) to a solution of D-lactose octaacetate (1 mmol) in methanol (20 mL) with stirring.[1]

-

Heat the mixture to reflux and maintain for 4-5 hours.[1]

-

Monitor the reaction by TLC (hexane/EtOAc = 3:1) for the disappearance of the starting material.

-

For small-scale reactions, concentrate the mixture directly under reduced pressure and purify the residue by column chromatography.[1]

-

For large-scale preparations, neutralize the reaction mixture with saturated aqueous NaHCO₃, centrifuge, and collect the liquid phase.[1]

-

Extract the liquid phase with CH₂Cl₂ (3 times).

-

Combine the organic phases, evaporate to dryness, and purify the residue by column chromatography to yield the anomerically deprotected lactose heptaacetate.

Logical Relationship Diagram:

Conclusion

This compound serves as a versatile tool in glycosylation chemistry. While its direct use as a glycosyl donor requires Lewis acid activation and may present challenges such as byproduct formation, it offers a straightforward route to certain glycosides.[3][4] Perhaps more importantly, its stability and accessibility make it an excellent starting point for the high-yield synthesis of more reactive glycosyl donors, which are cornerstones of modern oligosaccharide and glycoconjugate synthesis.[1] The choice of strategy—direct glycosylation versus conversion to a more active donor—will depend on the specific glycosyl acceptor and the desired reaction outcome.

References

Application Notes and Protocols: Lactose Octaacetate in Carbohydrate Synthesis

Introduction

Lactose octaacetate is a fully protected derivative of lactose where all hydroxyl groups are acetylated. This peracetylated form of the disaccharide serves as a crucial intermediate in synthetic carbohydrate chemistry. The acetyl protecting groups render the molecule soluble in a wide range of organic solvents, facilitating its use in various chemical transformations. Furthermore, the acetate esters are stable under many reaction conditions but can be selectively removed, making this compound a versatile building block for the synthesis of complex oligosaccharides, glycoconjugates, and other bioactive molecules. These application notes provide detailed protocols and data for the synthesis, application, and deprotection of this compound for researchers in carbohydrate chemistry and drug development.

Synthesis of this compound

The preparation of this compound from D-lactose is a straightforward acetylation reaction. Several methods have been reported, with variations in catalysts, reaction times, and heating methods. Microwave-assisted synthesis has emerged as a highly efficient, "green" alternative to conventional heating, significantly reducing reaction times while providing high yields.

Comparison of Synthesis Methods

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference(s) |

| Conventional Heating | Sodium Acetate | Acetic Anhydride | 2 hours | ~85% | |

| Conventional Heating | Iodine | Acetic Anhydride | Not Specified | Not Specified | |

| Microwave Irradiation | Sodium Acetate | Acetic Anhydride | 10-20 minutes | 74-91% |

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol describes a solvent-free, microwave-assisted synthesis of this compound.

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Distilled water

-

95% Ethanol (for recrystallization)

-

Round-bottom flask

-

Microwave reactor

-

Stirring apparatus

-

Filtration apparatus (vacuum)

-

Vacuum oven

Procedure:

-

In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as the catalyst.

-

Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.

-

After irradiation, carefully pour the hot reaction mixture into 200 cm³ of an ice-water mixture.

-

Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the this compound as a white solid.

-

Filter the precipitate under vacuum and wash it thoroughly with distilled water.

-

For further purification, recrystallize the product from 95% ethanol, followed by another wash with distilled water.

-

Dry the purified this compound in a vacuum oven to a constant weight.

This compound as a Protecting Group in Glycosylation

Peracetylated sugars like this compound are valuable precursors to glycosyl donors, which are essential for the formation of glycosidic bonds. The acetyl groups protect the hydroxyl functionalities, while the anomeric acetate can be selectively replaced to generate a reactive species for glycosylation.

Application Notes & Protocols: Step-by-Step Synthesis of Oligosaccharides Using Lactose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the chemical synthesis of oligosaccharides using β-D-lactose octaacetate as a key starting material. The protocols outlined below cover the preparation of lactose octaacetate, its conversion into a glycosyl donor, the subsequent glycosylation reaction to form a larger oligosaccharide, and the final deprotection steps.

Synthesis of β-D-Lactose Octaacetate

The initial step involves the complete acetylation of D-lactose to protect all hydroxyl groups, rendering the molecule soluble in organic solvents and setting the stage for subsequent stereoselective modifications.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend anhydrous D-lactose in acetic anhydride.

-

Catalyst Addition: Add anhydrous sodium acetate as a catalyst.

-

Heating: Heat the mixture to 100°C with continuous stirring for approximately 2 hours.

-

Work-up: After the reaction is complete, pour the mixture into ice-cold water while stirring vigorously to precipitate the crude this compound.

-

Purification: Filter the white solid precipitate, wash it thoroughly with water, and then recrystallize from ethanol to obtain pure β-D-lactose octaacetate.[1][2]

Data Presentation:

| Reagent/Parameter | Quantity/Value | Reference |

| Anhydrous D-Lactose | 0.1 mole | [3] |

| Acetic Anhydride | 0.8 mole | [3] |

| Anhydrous Sodium Acetate | 0.36 g | [3] |

| Reaction Temperature | 100°C | [3] |

| Reaction Time | 2 hours | [3] |

| Approximate Yield | 85% | [3] |

Logical Relationship Diagram:

Caption: Workflow for the synthesis of β-D-Lactose Octaacetate.

Selective Anomeric Deacetylation

To utilize this compound as a glycosyl donor, the anomeric acetate group must be selectively removed to expose a hydroxyl group, which can then be activated.

Experimental Protocol:

-

Reaction Setup: Dissolve β-D-lactose octaacetate in methanol in a round-bottom flask.

-

Catalyst Addition: Add magnesium oxide (MgO) to the solution.

-

Reaction Conditions: Stir the mixture at 40°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

-

Extraction and Purification: Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and purify by column chromatography to yield the anomerically deacetylated product.[3]

Data Presentation:

| Reagent/Parameter | Quantity/Value | Reference |

| β-D-Lactose Octaacetate | 1 mmol | [3] |

| Methanol | 15 mL | [3] |

| Magnesium Oxide (MgO) | 1 mmol | [3] |

| Reaction Temperature | 40°C | [3] |

| Reaction Time | 4-5 hours | [3] |

Experimental Workflow Diagram:

Caption: Step-by-step workflow for selective anomeric deacetylation.

Glycosylation Reaction

The anomerically hydroxylated lactose derivative can be converted into a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, and then coupled with a suitable glycosyl acceptor in the presence of a Lewis acid catalyst to form a new glycosidic bond. The following is a general protocol for a glycosylation reaction using a glycosyl bromide, which can be formed from the anomerically deacetylated lactose.

Experimental Protocol:

-

Formation of Glycosyl Donor (Glycosyl Bromide): Treat the anomerically deacetylated lactose heptaacetate with a solution of hydrogen bromide in acetic acid to form the glycosyl bromide. This intermediate is typically used immediately without extensive purification.

-

Glycosylation Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the glycosyl acceptor and the freshly prepared lactose-based glycosyl donor in anhydrous dichloromethane.

-

Catalyst Addition: Cool the reaction mixture to -10°C and add a Lewis acid catalyst, such as stannic tetrachloride (SnCl₄), dropwise.[4]

-

Reaction Progression: Allow the reaction to proceed at low temperature, monitoring by TLC. The reaction time can vary from a few hours to overnight.

-

Quenching and Work-up: Quench the reaction by adding a base (e.g., pyridine or saturated sodium bicarbonate solution). Dilute the mixture with dichloromethane and wash with water and brine.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting residue by silica gel column chromatography to isolate the desired oligosaccharide.

Data Presentation:

| Reagent/Parameter | Typical Conditions | Reference |

| Glycosyl Donor | Lactose-based Glycosyl Bromide | [5] |

| Glycosyl Acceptor | e.g., 8-ethoxycarbonyloctanol | [4] |